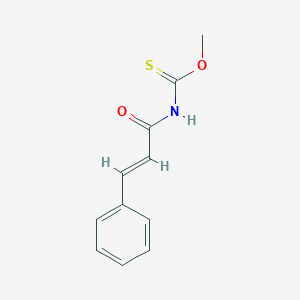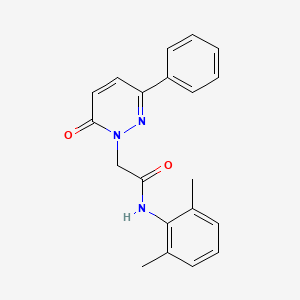
O-methyl cinnamoylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl cinnamoylthiocarbamate (OMCT) is a synthetic compound that belongs to the class of thiocarbamates. It is a yellow crystalline powder with a molecular formula of C11H11NO2S and a molecular weight of 225.28 g/mol. OMCT has been widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
O-methyl cinnamoylthiocarbamate inhibits cholinesterases by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory. O-methyl cinnamoylthiocarbamate also induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that culminate in the activation of caspases, which are proteases that cleave specific substrates and ultimately lead to cell death.
Biochemical and Physiological Effects
O-methyl cinnamoylthiocarbamate has been shown to have several biochemical and physiological effects. Inhibition of cholinesterases leads to an increase in acetylcholine levels, which can improve cognitive function and memory. O-methyl cinnamoylthiocarbamate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, O-methyl cinnamoylthiocarbamate has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
O-methyl cinnamoylthiocarbamate has several advantages for lab experiments. It is a potent inhibitor of cholinesterases, making it a useful tool for studying the role of acetylcholine in the nervous system. Additionally, O-methyl cinnamoylthiocarbamate has anticancer properties, making it a potential candidate for the development of anticancer drugs.
However, there are also limitations to the use of O-methyl cinnamoylthiocarbamate in lab experiments. O-methyl cinnamoylthiocarbamate is a synthetic compound, and its effects may not accurately reflect the effects of natural compounds. Additionally, O-methyl cinnamoylthiocarbamate has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For the use of O-methyl cinnamoylthiocarbamate include the development of derivatives with improved potency and selectivity and the exploration of its potential therapeutic use.
Synthesemethoden
O-methyl cinnamoylthiocarbamate can be synthesized by reacting cinnamic acid with thionyl chloride, followed by reaction with methylamine and ammonium thiocyanate. The reaction yields O-methyl cinnamoylthiocarbamate as a yellow crystalline powder with a yield of 65-70%. The purity of O-methyl cinnamoylthiocarbamate can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
O-methyl cinnamoylthiocarbamate has been widely used in scientific research as a potent inhibitor of cholinesterases, which are enzymes that break down acetylcholine. Acetylcholine is a neurotransmitter that plays a critical role in the nervous system, including muscle contraction, memory, and learning. Inhibition of cholinesterases leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
O-methyl cinnamoylthiocarbamate has also been shown to have anticancer properties. Studies have demonstrated that O-methyl cinnamoylthiocarbamate can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, O-methyl cinnamoylthiocarbamate has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Eigenschaften
IUPAC Name |
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(15)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQZSPVIJBPQF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)


![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)

![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5400825.png)
![N-4-piperidinyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B5400830.png)
![2-(2-ethoxy-4-{[(1,2,2-trimethylpropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5400843.png)
![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5400851.png)
![3-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5400861.png)
![2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5400866.png)
![4-(1H-imidazol-1-yl)-1-[(2-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5400877.png)